N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide
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Overview
Description
Scientific Research Applications
Synthetic Approaches and Chemical Properties :
- A study by Mamedov et al. (2016) explored a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which may be relevant to the synthesis of compounds like N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide. This method is operationally simple and high yielding, thus providing a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Applications in Photoinitiators for Polymerization :
- Research by Kumbaraci et al. (2012) focused on a 1,3-benzodioxole derivative and its role as a photoinitiator for free radical polymerization. The study highlights the potential use of such compounds in industrial applications, particularly in the field of polymer science (Kumbaraci et al., 2012).
Structural and Electronic Properties Analysis :
- A study by Essa and Jalbout (2008) investigated the structural and electronic properties of a molecule with a similar benzo[d][1,3]dioxol structure. This research contributes to understanding the physical properties of such compounds, which can be crucial for their application in material science or drug design (Essa & Jalbout, 2008).
Potential Therapeutic Applications :
- Li et al. (2020) explored compounds with a benzo[d][1,3]dioxol moiety for their potential as HIV-1 inhibitors. This study demonstrates the potential medical applications of compounds with a benzo[d][1,3]dioxol structure, indicating a possible area of exploration for this compound (Li et al., 2020).
Mechanism of Action
Target of Action
The primary targets of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific molecular targets .
Mode of Action
Some studies suggest that it may cause cell cycle arrest and induce apoptosis in certain cancer cells
Biochemical Pathways
Given its potential role in inducing cell cycle arrest and apoptosis, it may affect pathways related to these processes, such as the p53 pathway, the Bcl-2 family pathway, or the caspase cascade . .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Preliminary studies suggest that it may cause cell cycle arrest and induce apoptosis in certain cancer cells . This could potentially lead to a decrease in cancer cell proliferation and tumor growth.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other drugs or substances, and the specific characteristics of the target cells (such as their proliferation rate, stage in the cell cycle, and the expression levels of certain proteins)
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have shown activity against various cancer cell lines
Cellular Effects
Similar compounds have been shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still under study.
Molecular Mechanism
Similar compounds have been found to modulate microtubule assembly, which can lead to cell cycle arrest and apoptosis .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N'-(1-methoxypropan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-8(6-18-2)14-12(16)13(17)15-9-3-4-10-11(5-9)20-7-19-10/h3-5,8H,6-7H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNLNUIKDYDPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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